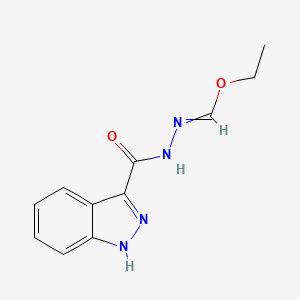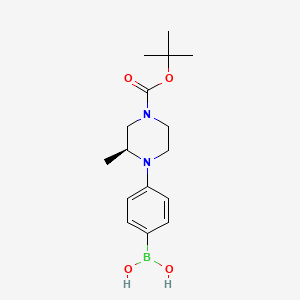
(S)-(4-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(4-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)phenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid group attached to a phenyl ring, further connected to a piperazine moiety with a tert-butoxycarbonyl protecting group. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)phenyl)boronic acid typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then protected with a tert-butoxycarbonyl group. The phenylboronic acid moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki-Miyaura reaction. The reaction conditions usually involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(S)-(4-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes.
科学的研究の応用
(S)-(4-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying biological processes.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of (S)-(4-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the piperazine and tert-butoxycarbonyl groups, making it less versatile in certain applications.
(S)-4-(4-(Methoxycarbonyl)-2-methylpiperazin-1-YL)phenylboronic acid: Similar structure but with a methoxycarbonyl group instead of tert-butoxycarbonyl.
(S)-4-(4-(Tert-butoxycarbonyl)-2-ethylpiperazin-1-YL)phenylboronic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(S)-(4-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)phenyl)boronic acid is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. The tert-butoxycarbonyl group offers protection during synthetic transformations, while the boronic acid group enables versatile chemical modifications .
特性
分子式 |
C16H25BN2O4 |
|---|---|
分子量 |
320.2 g/mol |
IUPAC名 |
[4-[(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid |
InChI |
InChI=1S/C16H25BN2O4/c1-12-11-18(15(20)23-16(2,3)4)9-10-19(12)14-7-5-13(6-8-14)17(21)22/h5-8,12,21-22H,9-11H2,1-4H3/t12-/m0/s1 |
InChIキー |
VIAYNPKWEBZSEW-LBPRGKRZSA-N |
異性体SMILES |
B(C1=CC=C(C=C1)N2CCN(C[C@@H]2C)C(=O)OC(C)(C)C)(O)O |
正規SMILES |
B(C1=CC=C(C=C1)N2CCN(CC2C)C(=O)OC(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


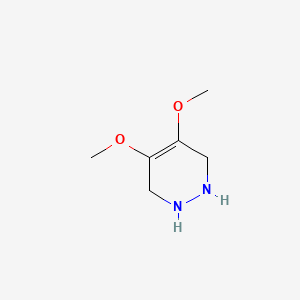
![n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide](/img/structure/B14011534.png)
![4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine](/img/structure/B14011541.png)
![(5E)-5-[2-(2,4-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14011548.png)
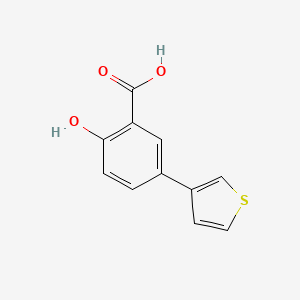

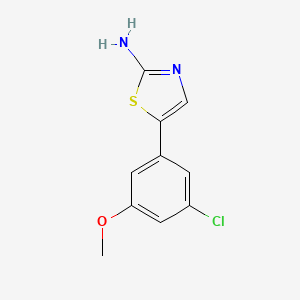
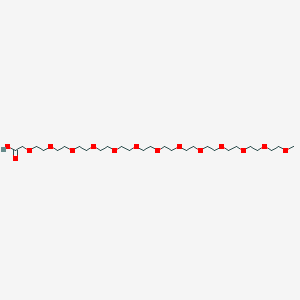
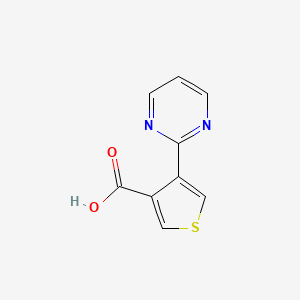
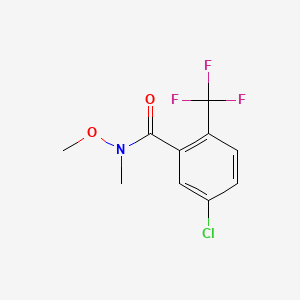
![N-[(4-aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B14011582.png)


